4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid
Overview
Description
“4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid” is a chemical compound with the molecular formula C11H13O3N1 . It is a powder in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)CC1N(C)C2=CC=CC=C2OC1
. This indicates that the compound contains a benzoxazin ring with a methyl group attached to the nitrogen atom and an acetic acid group attached to the benzoxazin ring . Physical And Chemical Properties Analysis
The compound is a powder in form . It is not likely mobile in the environment due to its low water solubility .Scientific Research Applications
Plant Defense Mechanisms
- Hydroxamic acids, including compounds related to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, are crucial in plant defense. They provide resistance against pests, diseases, and play a role in the detoxification of herbicides and allelopathic effects in cereal crops (Niemeyer, 1988).
Synthesis of Oxygen-Functionalized Aromatic Compounds
- The compound's derivatives are used in the synthesis of oxygen-functionalized aromatic compounds, serving as intermediates for various chemical reactions (Nakamura, Uchiyama, & Ohwada, 2003).
Ecological Role and Bioactivity
- Benzoxazinones and their derivatives, including 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, have notable phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are potential leads for natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Antibiotic Resistance Inhibition
- Derivatives of this compound have been explored for optimizing cell permeation to enhance antibiotic resistance inhibition, improving the efficacy against resistant bacteria (Venturelli et al., 2007).
Role in Plant-Aphid Interactions
- The variation in the content of benzoxazin-3-one derivatives in maize affects plant resistance to aphids. This finding highlights the compound's role in plant-insect interactions and plant protection strategies (Cambier, Hance, & de Hoffmann, 2000).
Synthetic and Antimicrobial Applications
- The compound and its derivatives are synthesized for various chemical applications, exhibiting antimicrobial properties. These compounds have potential utility in developing new antimicrobial agents (Gabriele et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSXWMILQRPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CCO2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678923 | |
Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid | |
CAS RN |
499769-86-7 | |
Record name | (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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